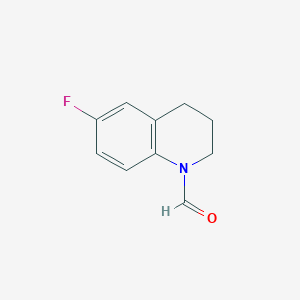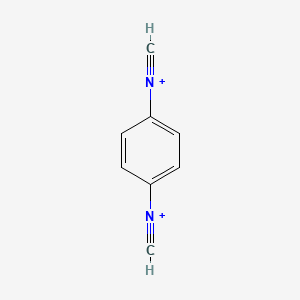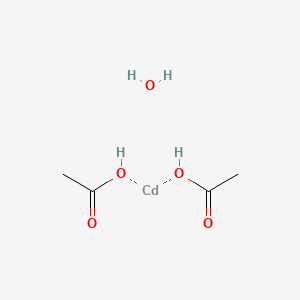
Diacetoxycadmium hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It appears as a colorless crystalline powder and is known for its excellent corrosion resistance, low melting temperature, high ductility, and high thermal and electrical conductivity . This compound is used in various industrial applications, including the production of other cadmium compounds, semiconductors, and batteries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diacetoxycadmium hydrate can be synthesized through the reaction of cadmium oxide or cadmium carbonate with acetic acid. The reaction typically involves dissolving cadmium oxide or cadmium carbonate in acetic acid, followed by crystallization to obtain the this compound .
Industrial Production Methods
In industrial settings, this compound is produced by reacting cadmium metal with acetic acid under controlled conditions. The reaction is carried out in large reactors, and the product is purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions
Diacetoxycadmium hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cadmium oxide.
Reduction: It can be reduced to cadmium metal.
Substitution: It can undergo substitution reactions with other ligands to form different cadmium compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like hydrogen gas for reduction, and various ligands for substitution reactions .
Major Products Formed
The major products formed from these reactions include cadmium oxide, cadmium metal, and various cadmium-ligand complexes .
Scientific Research Applications
Diacetoxycadmium hydrate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of diacetoxycadmium hydrate involves its interaction with cellular components and enzymes. Cadmium ions can bind to proteins and enzymes, disrupting their normal function and leading to cellular toxicity. The molecular targets of cadmium include metallothioneins, which are proteins that bind heavy metals, and various enzymes involved in cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diacetoxycadmium hydrate include:
Cadmium chloride: CdCl₂
Cadmium sulfate: CdSO₄
Cadmium nitrate: Cd(NO₃)₂
Uniqueness
This compound is unique due to its specific chemical structure and properties, such as its high thermal and electrical conductivity and excellent corrosion resistance. These properties make it particularly suitable for applications in the semiconductor and battery industries .
Properties
Molecular Formula |
C4H10CdO5 |
|---|---|
Molecular Weight |
250.53 g/mol |
IUPAC Name |
acetic acid;cadmium;hydrate |
InChI |
InChI=1S/2C2H4O2.Cd.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2 |
InChI Key |
LSELVVBCYMKHED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.O.[Cd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


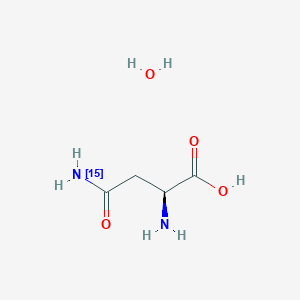
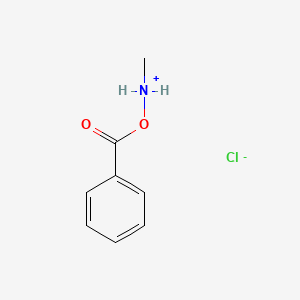

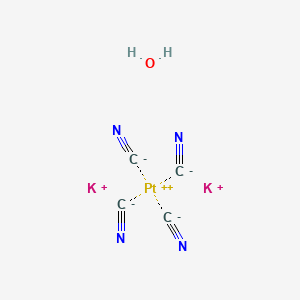


![2-[[2-[[2-[(2-Amino-1-oxopropyl)amino]-4-methyl-1-oxopentyl]amino]-1-oxopropyl]amino]-4-methylpentanoic acid](/img/structure/B12060016.png)

![2-[[(2-Chlorophenyl)diphenylmethyl]thio]ethanamine](/img/structure/B12060033.png)

